N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide

Description

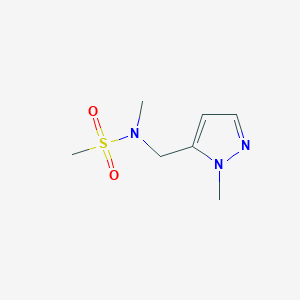

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide is a sulfonamide derivative characterized by a methyl-substituted pyrazole ring linked to a methanesulfonamide group. Its molecular formula is C₈H₁₃N₃O₂S (molecular weight: 215.28 g/mol). Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-9(13(3,11)12)6-7-4-5-8-10(7)2/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXPQUGNAWNEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Pyrazole-5-carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazoles and amines.

Scientific Research Applications

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antiviral, antibacterial, and anticancer agents.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biocidal properties.

Material Science: It is investigated for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological system and the intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in physicochemical properties, synthetic routes, and biological interactions. Below is a detailed comparison with key examples from the literature.

Structural Differences

Target Compound :

- Core: Pyrazole (1-methyl-1H-pyrazol-5-yl) with a methylene bridge to the sulfonamide nitrogen.

- Substituents: Two methyl groups (on pyrazole and sulfonamide nitrogen).

- Analog 1: N-Methyl-N-(2-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide Core: Pyrimidine linked to an indolin-2-one moiety. Substituents: Trifluoromethyl group, oxoindoline, and extended aromatic system. Molecular Weight: 506.51 g/mol.

- Analog 2: 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzenesulfonamide Core: Benzene ring substituted with an amino group. Substituents: 1,3-dimethylpyrazole and sulfonamide. Molecular Formula: C₁₁H₁₄N₄O₂S.

- Analog 3: N-Methyl-N-(3-{[2-(2-oxo-1,2,3,4-tetrahydro-quinolin-6-ylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-methyl}-pyridin-2-yl)-methanesulfonamide Core: Pyridine linked to a tetrahydroquinoline and pyrimidine. Substituents: Trifluoromethyl group and tetrahydroquinoline.

Physicochemical Properties

Biological Activity

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide, a compound featuring a pyrazole ring and a methanesulfonamide functional group, has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by research findings and case studies.

1. Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

The synthesis typically involves multi-step reactions that may include the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride under controlled conditions to achieve optimal yields. The integration of the pyrazole ring with the methanesulfonamide group enhances its chemical properties, making it a valuable candidate for medicinal chemistry.

2.1 Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Interaction studies have demonstrated its ability to bind to various enzymes, modulating their activity and influencing signaling pathways within biological systems.

2.2 Pharmacological Properties

The compound has been linked to several pharmacological activities, including:

- Anti-inflammatory : Similar pyrazole derivatives have shown significant anti-inflammatory effects, with some compounds achieving up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .

- Antimicrobial : Studies on related pyrazole derivatives have reported promising antibacterial activity against strains such as E. coli and S. aureus, indicating that this compound may possess similar properties .

2.3 Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Anti-tubercular Activity : A study evaluated various pyrazole derivatives against Mycobacterium tuberculosis, revealing that certain compounds demonstrated significant inhibition at low concentrations, suggesting a potential therapeutic application for this compound in treating tuberculosis .

| Compound | Activity Type | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 11 | Anti-bacterial | 61% (TNF-α) | |

| Compound 4b | Anti-tubercular | 98% (MTB) |

The precise mechanisms by which this compound exerts its effects are still under investigation. However, its structural features allow it to effectively interact with molecular targets, potentially leading to modulation of enzyme activity or receptor signaling pathways.

4. Future Directions

Given the promising biological activities observed, further research is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:

- In vivo studies : Evaluating the efficacy and safety profile in animal models.

- Structure-activity relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.